(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
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Overview
Description
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is a cyclic amine derived from the enzymatic degradation of glidobactins, which are lipopeptide antibiotics. It is a key intermediate in the synthesis of acyl analogues of glidobactin and has significant applications in the field of antibiotics .
Preparation Methods
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is primarily prepared through enzymatic degradation of glidobactins. The process involves the use of a bacterial strain of Pseudomonas sp. that exhibits glidobactin deacylating activity. The enzymatic treatment of glidobactins results in the formation of glidobamine and other degradation products . Industrial production methods for glidobamine involve the fermentation of Polyangium brachysporum sp. nov. strain ATCC53080, followed by enzymatic cleavage using specific acylases .
Chemical Reactions Analysis
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acyl analogues of glidobactin.
Biology: this compound is studied for its role in the enzymatic degradation of lipopeptide antibiotics.
Industry: This compound is used in the industrial production of semisynthetic analogues of antibiotics.
Mechanism of Action
The mechanism of action of glidobamine involves its role as an intermediate in the enzymatic degradation of glidobactins. It is formed through the cleavage of glidobactin A by papain at specific sites, resulting in the formation of glidobamine and other degradation products. This process is crucial for the synthesis of diverse semisynthetic analogues of glidobactin .
Comparison with Similar Compounds
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is unique compared to other similar compounds due to its specific role in the degradation of glidobactins and its applications in antibiotic synthesis. Similar compounds include other cyclic amines and lipopeptide antibiotics, but glidobamine stands out due to its specific enzymatic formation and its role as an intermediate in the synthesis of acyl analogues of glidobactin .
Properties
CAS No. |
108351-42-4 |
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Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.291 |
IUPAC Name |
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1 |
InChI Key |
LQWFNYXYRHQGHO-ACSLGPAPSA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O |
Origin of Product |
United States |
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